2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
Description
This spiro heterocyclic compound features a fused pyrazolo-oxazine and indolinone scaffold with a 4-chlorophenyl substituent. It is synthesized via microwave-assisted reactions involving o-hydroxy benzaldehyde, 4-substituted acetophenones, and isatin derivatives in the presence of p-toluenesulfonic acid (PTSA) . The spiro architecture enhances structural rigidity, which is critical for bioactivity. Derivatives of this compound exhibit notable antimicrobial properties, with reported minimum inhibitory concentrations (MIC) of 50 μg/mL (antibacterial) and 250 μg/mL (antifungal) against bacterial and fungal strains .
Properties
IUPAC Name |
2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O2/c24-15-11-9-14(10-12-15)19-13-20-16-5-1-4-8-21(16)29-23(27(20)26-19)17-6-2-3-7-18(17)25-22(23)28/h1-12,20H,13H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOVYOUGOKOQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=CC=CC=C6NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . Additionally, it induces apoptosis within HCT cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions to obtain the family of the synthesized compounds were carried out under very mild conditions such as room temperature . .
Biological Activity
The compound 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one (CAS Number: 381693-56-7) has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including antitumor, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C23H16ClN3O2
- Molecular Weight : 401.85 g/mol
- Structural Features : The compound features a spirocyclic structure that is characteristic of many biologically active compounds, potentially influencing its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of the spirocyclic structure exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study reported that similar compounds inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- In Vitro Studies : Testing against standard bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibits moderate antibacterial activity.
- Efficacy : The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics, indicating potential as a lead compound for further development .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound are noteworthy:
- Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Research Findings : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Overview
Molecular Formula : C22H22ClN3O3
Molecular Weight : 411.89 g/mol
IUPAC Name : 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
The compound features a unique spiro structure that contributes to its diverse biological activities. Its complex arrangement includes multiple functional groups that may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. A study focusing on similar structural motifs showed cytotoxic effects against various cancer cell lines. For example:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 10.5 | |
| Compound B | MCF-7 | 8.7 | |
| Compound C | A549 | 12.0 |
These findings suggest that modifications to the core structure can enhance anti-tumor efficacy, making them comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. Studies have demonstrated its efficacy against specific bacterial strains while showing limited activity against others:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The presence of hydroxyl and chloro groups in the structure likely enhances its interaction with microbial targets.
Anti-inflammatory Effects
Compounds similar to this one have shown the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating chronic inflammatory conditions.
Case Studies
Several studies have synthesized and evaluated benzoxazine derivatives, including this compound. One notable case study demonstrated that structural modifications significantly enhanced biological activity against cancer cells and inflammatory markers. The findings of these studies underscore the importance of continued research into the therapeutic potential of this compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural Comparison
Key Observations :
- Spiro Modifications : Cyclohexane spiro systems (e.g., 371236-17-8) introduce steric bulk, which may alter binding kinetics .
- Aryl Substitutions : Methylphenyl (CID 3121729) or naphthyl groups (303059-94-1) extend π-π interactions, influencing receptor affinity .
Table 2: Antimicrobial Activity Comparison
Key Insights :
Physicochemical Properties
- Melting Points: The target compound’s derivatives typically exhibit high melting points (>250°C), consistent with rigid spiro frameworks . In contrast, non-spiro analogs (e.g., pyrazolo-azepino-indoles) decompose at lower temperatures (264–286°C) .
- Solubility: The 7-methoxy spiro analog (371236-17-8) shows moderate solubility in ethanol, while halogenated derivatives (e.g., CID 4601843) are likely lipophilic .
Q & A
Q. What are the common synthetic routes for preparing this spirooxindole compound and its analogs?
The synthesis typically involves multi-step reactions, starting with cyclization of hydrazones or coupling of pyrazolo-oxazine precursors with substituted indolin-2-one derivatives. Key steps include:
- Cyclocondensation : Use triphosgene or chloroacetyl chloride to form the spirooxindole core .
- Substituent Introduction : Halogenation (e.g., bromine or chlorine) at specific positions to modulate electronic properties .
- Microwave-Assisted Synthesis : Enhances reaction efficiency for complex heterocycles, reducing side products .
Q. Example Protocol :
React spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin] with chloroacetyl chloride under reflux in dry DCM.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized structurally?
Structural elucidation employs:
- X-ray Crystallography : Resolves bond lengths, angles, and spiro-conformation (e.g., triclinic crystal system with space group P1) .
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 411.88 for CHClNO) .
Q. What initial biological screening approaches are used for this compound?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis (e.g., MIC = 12.5 µg/mL for 4-Cl derivatives) .
- Enzyme Inhibition : Fluorescence polarization assays to study binding to kinases or proteases .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC values reported in µM ranges) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
Q. Example SAR Table :
| Substituent (R) | Biological Activity (MIC, µg/mL) | Key Finding |
|---|---|---|
| 4-Cl | 12.5 (M. tuberculosis) | Optimal activity |
| 4-OCH | >50 | Reduced potency |
Q. How to resolve contradictions in bioactivity data across studies?
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, solvent) that affect compound solubility .
- Purity Analysis : Use HPLC (>95% purity) to rule out impurities skewing results .
- Target-Specific Profiling : Compare activity across isoforms (e.g., kinase inhibitors may vary between EGFR and HER2) .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Use software like MOE to model interactions with active sites (e.g., hydrogen bonding with Thr190 in kinase domains) .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility .
- QSAR Models : Correlate logP values with cytotoxicity to optimize lipophilicity .
Q. How to optimize reaction conditions for scalable synthesis?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve yields in cyclization steps .
- Catalyst Selection : Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
- Temperature Control : Microwave irradiation at 100°C reduces reaction time from hours to minutes .
Q. What challenges arise in X-ray crystallography for structural analysis?
- Crystal Growth : Slow evaporation from DMSO/EtOH mixtures yields suitable single crystals .
- Data Collection : Resolve disorder in flexible spiro-junctions using high-resolution synchrotron sources .
- Refinement : Apply SHELXL to model thermal parameters for halogen atoms (e.g., Cl, Br) with anisotropic displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
